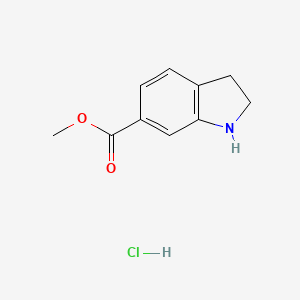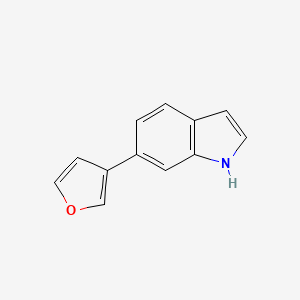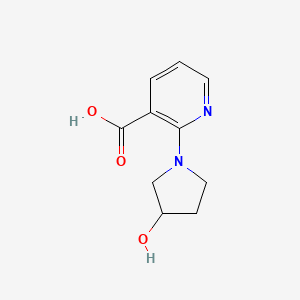![molecular formula C13H18Br2ClNO B1441160 4-[2-(2,4-二溴苯氧基)乙基]哌啶盐酸盐 CAS No. 1219972-15-2](/img/structure/B1441160.png)
4-[2-(2,4-二溴苯氧基)乙基]哌啶盐酸盐
描述
4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention for its potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring substituted with a 2-(2,4-dibromophenoxy)ethyl group, and it exists as a hydrochloride salt. The presence of bromine atoms in the phenoxy group contributes to its unique chemical properties and reactivity.
科学研究应用
药理学研究
哌啶衍生物:,包括 4-[2-(2,4-二溴苯氧基)乙基]哌啶盐酸盐,由于其存在于各种药物类别中,在药理学中具有重要意义 。 它们经常被研究以了解其作为治疗剂的潜力。 该化合物的结构允许通过修饰其哌啶部分来开发新的药物,这可能导致发现具有增强疗效和减少副作用的新药。
材料科学
在材料科学中,由于该化合物具有作为富电子支架的作用潜力,因此可用于合成有机半导体或导电聚合物。 哌啶环可以作为有机电子学中核心结构的一部分,影响材料的电子特性 。
农业化学
该化合物结构中的溴化苯氧基表明它可用于开发农药,例如杀虫剂或除草剂。 其结构与已知的农药相似,使其成为创建针对特定害虫或杂草而不损害作物的化合物的候选者 。
环境科学
在环境科学中,该化合物的衍生物可能因其能够与环境毒素或重金属结合而被研究,这可能导致在修复技术中的应用。 该化合物形成与其他物质的稳定络合物的能力可以用于去除水或土壤中的污染物 。
分析化学
该化合物可用作分析化学中的标准品或试剂,特别是在光谱分析方法(如 NMR)中,因为它具有独特的结构特征。 它可以帮助识别和量化复杂混合物中的类似化合物 。
生物化学
在生物化学中,可以研究该化合物与各种酶和受体的相互作用。 它可能作为某些生化途径的抑制剂或激活剂,为相关生物活性化合物的作用机制提供见解 。
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dibromophenol and 2-chloroethylpiperidine.
Etherification Reaction: 2,4-dibromophenol is reacted with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate to form 4-[2-(2,4-dibromophenoxy)ethyl]piperidine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise reaction conditions, such as temperature and pH, which are crucial for the successful synthesis of the compound.
Types of Reactions:
Substitution Reactions: The bromine atoms in the phenoxy group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the piperidine ring.
Hydrolysis: Under acidic or basic conditions, the ether linkage can be hydrolyzed, leading to the formation of 2,4-dibromophenol and 2-chloroethylpiperidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Hydrolysis Products: 2,4-dibromophenol and 2-chloroethylpiperidine are the primary products.
Chemistry:
Intermediate in Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used in catalytic processes due to its unique structure.
Biology and Medicine:
Pharmacological Research: The compound is investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Drug Development: It is explored as a precursor for the synthesis of pharmaceutical agents.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Environmental Applications: It is studied for its potential use in environmental remediation processes.
作用机制
The mechanism by which 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride exerts its effects is primarily through its interaction with molecular targets such as receptors or enzymes. The presence of the dibromophenoxy group allows for specific binding interactions, which can modulate the activity of these targets. The piperidine ring provides structural stability and contributes to the overall bioactivity of the compound.
相似化合物的比较
4-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride: Similar structure but with chlorine atoms instead of bromine.
4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride: Contains fluorine atoms, leading to different reactivity and applications.
Uniqueness: 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other halogenated derivatives may not be as effective.
属性
IUPAC Name |
4-[2-(2,4-dibromophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br2NO.ClH/c14-11-1-2-13(12(15)9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYVDIOXAVRLFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219972-15-2 | |
| Record name | Piperidine, 4-[2-(2,4-dibromophenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


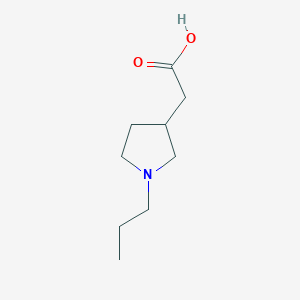

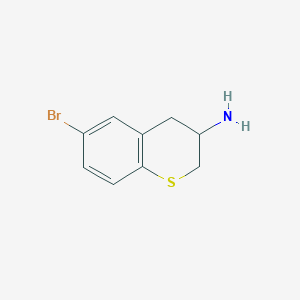
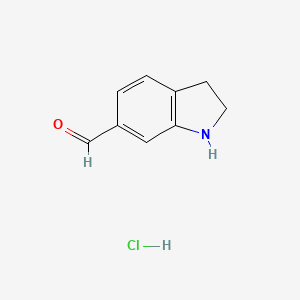




![1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1441092.png)
